Hexahydrophthalic anhydride

Overview

Description

It is a white crystalline solid that is widely used in various industrial applications, particularly in the production of epoxy resins, plasticizers, and polyester resins . This compound is known for its excellent dielectric properties, high-temperature stability, and high glass transition temperatures .

Mechanism of Action

Target of Action

Hexahydrophthalic Anhydride (HHPA) is an organic compound that belongs to the class of cyclic anhydrides . It primarily targets primary and secondary amines, reacting with them to form amides .

Mode of Action

HHPA is a cyclic anhydride, which reacts with primary and secondary amines to form amides . This reaction is catalyzed by a small amount of sulfuric acid and is carried out at a temperature of 130-140°C . The reaction of HHPA with amines is a key step in the synthesis of polyester resin and the modification of alkyd resin .

Biochemical Pathways

It is known that hhpa can form adducts with nucleophilic amino acids . This suggests that HHPA may influence protein structure and function, potentially affecting multiple biochemical pathways.

Pharmacokinetics

It is known that hhpa has a boiling point of 296°c, a density of 1193 g/ml at 40°C, a viscosity of 470 mPas at 40°C, and a vapor pressure of 37 mmHg at 120°C . These properties may influence the absorption, distribution, metabolism, and excretion (ADME) of HHPA in the body.

Result of Action

It is known that hhpa can cause allergy or asthma symptoms or breathing difficulties if inhaled, serious eye damage, and may cause an allergic skin reaction .

Action Environment

HHPA is mainly used as an intermediate for coating resins, plasticizers, insect repellents, and rust inhibitors, and as a hardener for epoxy resins . It is preferred over other cyclic anhydrides in casting and coating applications for its higher resistance to yellowing . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the action, efficacy, and stability of HHPA .

Biochemical Analysis

Biochemical Properties

Hexahydrophthalic anhydride can undergo esterification reactions with alcohols to produce cyclohexane-1,2-dicarboxylate plasticizers . It binds covalently to two molecules, allowing polymerization

Molecular Mechanism

It’s known that it serves as a hardener in epoxy resins, allowing polymerization

Preparation Methods

Hexahydrophthalic anhydride is typically synthesized through the hydrogenation of phthalic anhydride. The process involves the following steps :

Dissolution: Phthalic anhydride is heated to 50°C and dissolved in a suitable solvent at 50-70°C.

Hydrogenation: The dissolved phthalic anhydride solution is then subjected to selective hydrogenation in a constant-pressure reaction kettle or a fixed bed reactor filled with a selective hydrogenation catalyst.

Solvent Recovery: After the hydrogenation reaction, the product enters a solvent recovery column where the solvent is distilled off.

Rectification: The remaining materials are then subjected to rectification to obtain this compound at the bottom of the rectifying tower.

This method is advantageous due to its simplicity, economic benefits, and industrial applicability .

Chemical Reactions Analysis

Hexahydrophthalic anhydride undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters, which are used as plasticizers.

Hydrogenation: Can be further hydrogenated to produce derivatives such as methyl this compound.

Polymerization: Acts as a curing agent in the polymerization of epoxy resins.

Common reagents used in these reactions include alcohols, hydrogen gas, and catalysts such as RANEY® nickel . The major products formed include plasticizers, epoxy resin curing agents, and various polyester-based compounds .

Scientific Research Applications

Hexahydrophthalic anhydride has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Hexahydrophthalic anhydride can be compared with other similar compounds such as:

Phthalic anhydride: Unlike this compound, phthalic anhydride contains a benzene ring, making it less suitable for applications requiring high dielectric properties and stability.

Methyl this compound: A derivative of this compound, it is used as a curing agent for epoxy resins with improved performance characteristics.

Diethylhexyl phthalate: A commonly used plasticizer, but this compound-based plasticizers offer better environmental and health profiles.

Biological Activity

Hexahydrophthalic anhydride (HHPA) is an important chemical compound used primarily in the production of resins, adhesives, and coatings. Its biological activity has garnered attention due to its potential health effects on workers exposed to it in industrial settings. This article provides a comprehensive overview of the biological activity of HHPA, including its toxicity, sensitization potential, and case studies highlighting its impact on human health.

HHPA is a cyclic anhydride derived from phthalic acid. Upon exposure, it can hydrolyze rapidly to form the corresponding diacid, which is then absorbed into the bloodstream. The biological half-life of HHPA in humans is approximately two hours, with a reported plasma half-life of five hours . It is primarily excreted via urine, indicating significant renal clearance .

Toxicokinetics

The absorption and distribution of HHPA can be influenced by various factors, including the route of exposure (inhalation, dermal contact) and individual susceptibility. Studies have shown that after inhalation exposure, HHPA can lead to rapid accumulation in the nasal mucosa and other tissues, including the kidneys and gastrointestinal tract .

Acute Toxicity

Acute toxicity studies indicate that HHPA has low oral and dermal toxicity. The median lethal dose (LD50) for oral exposure in rats is approximately 2700 mg/kg body weight, while for dermal exposure in rabbits, it exceeds 2000 mg/kg body weight . However, significant irritation effects have been observed upon ocular exposure, with symptoms persisting for days post-exposure .

Respiratory Sensitization

HHPA is classified as a respiratory sensitizer. In animal studies, guinea pigs exposed to HHPA demonstrated allergic responses characterized by bronchial obstruction and secretion upon subsequent inhalational challenges . Human case studies have corroborated these findings; workers exposed to HHPA reported symptoms such as asthma and rhinitis, with some testing positive for specific IgE antibodies related to HHPA .

Case Studies

Several case studies illustrate the health impacts of HHPA exposure among industrial workers:

- Case Study 1 : A cohort study involving employees exposed to HHPA revealed that 11 out of 20 participants exhibited symptoms consistent with asthma or allergic rhinitis. Specific challenge tests confirmed occupational asthma in affected individuals .

- Case Study 2 : Another investigation reported three workers with nasal and skin complaints linked to exposure to HHPA and related chemicals. Symptoms included severe rhinitis and urticaria, with one worker testing positive for specific IgE against phthalic anhydride .

Summary of Biological Activity Findings

| Biological Activity | Findings |

|---|---|

| Half-life in Humans | ~2 hours (plasma); ~5 hours (overall) |

| Acute Oral Toxicity (LD50) | 2700 mg/kg (rats) |

| Acute Dermal Toxicity (LD50) | >2000 mg/kg (rabbits) |

| Respiratory Sensitization | Confirmed in animal models; observed in humans |

| Common Symptoms | Asthma, rhinitis, urticaria |

Properties

IUPAC Name |

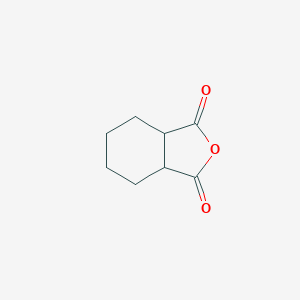

3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTGBJKUEZFXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026515 | |

| Record name | Hexahydrophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Solid; [ICSC] Glassy solid; [EPA ChAMP] White solid; [Alfa Aesar MSDS], SOLID IN VARIOUS FORMS., Dry powder or solid in various forms, or clear, colorless, viscous liquid. | |

| Record name | 1,3-Isobenzofurandione, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexahydrophthalic anhydride, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

BP: 145 °C at 18 mm Hg, 296 °C, 564.8 °F | |

| Record name | Hexahydrophthalic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

149 °C (open cup), 300.2 °F | |

| Record name | Hexahydrophthalic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Miscible with benzene, toluene, acetone, carbon tetrachloride, chloroform, ethanol, and ethyl acetate; slightly soluble in petroleum ether, Solubility in water: reaction | |

| Record name | Hexahydrophthalic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.19 at 40 °C, 5.3 | |

| Record name | Hexahydrophthalic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 5.3, 1.19 | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.05 [mmHg], Vapor pressure, Pa at 25 °C: 0.9, 5.35x10(-2) | |

| Record name | Hexahydrophthalic anhydride, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Clear, colorless, viscous liquid, ... becomes a glassy solid at 35-36 °C | |

CAS No. |

85-42-7, 14166-21-3, 71749-03-6 | |

| Record name | Hexahydrophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydrophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cyclohexane-1,2-dicarboxylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014166213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydrophthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexahydrophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,2-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-cyclohexane-1,2-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexahydrophthalic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

32 °C, 35-36 °C, 89.6 °F | |

| Record name | Hexahydrophthalic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does HHPA interact with biological systems?

A1: HHPA acts as a hapten, meaning it binds to endogenous proteins in the body []. This binding is thought to be a key step in its ability to trigger allergic reactions [, , , ].

Q2: What are the downstream effects of HHPA binding to proteins?

A2: The HHPA-protein adducts can trigger the immune system, leading to the production of specific immunoglobulin E (IgE) and immunoglobulin G (IgG) antibodies [, , , ]. This immune response can manifest as a range of symptoms, including rhinitis, conjunctivitis, asthma, and contact urticaria [, , , , ]. In some cases, HHPA exposure can even lead to hemorrhagic rhinitis [].

Q3: What is the molecular formula and weight of HHPA?

A3: HHPA has the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol.

Q4: Is there spectroscopic data available for HHPA?

A4: Yes, various spectroscopic techniques have been employed to characterize HHPA and its derivatives. These include Fourier-transform infrared spectroscopy (FTIR) [, ], gas chromatography-mass spectrometry (GC-MS) [, , , , , ], nuclear magnetic resonance spectroscopy (NMR) [, , ], and mass spectrometry (MS and MS/MS) [].

Q5: What are the typical applications of HHPA?

A5: HHPA is primarily used as a hardener in epoxy resin systems [, , ]. These systems find applications in a variety of industries, including electronics manufacturing, coatings, and adhesives [, , ].

Q6: How does HHPA perform under various conditions?

A6: The performance of HHPA-cured epoxy resins is influenced by factors like temperature and the presence of catalysts [, , ]. Research has focused on characterizing curing kinetics, thermal stability, and mechanical properties under different conditions [, , , , ].

Q7: Are there alternatives to HHPA in epoxy resin formulations?

A7: Yes, due to concerns about HHPA's allergenic potential, research is exploring alternative curing agents for epoxy resins. These include other anhydrides, as well as entirely different curing chemistries [, ].

Q8: Does HHPA exhibit any catalytic properties itself?

A8: While HHPA is primarily used as a reactant in epoxy resin formulations, research suggests it can play a role in the curing mechanism beyond simply reacting with the epoxy groups [, ]. This suggests some potential catalytic activity, though it's not its primary application.

Q9: Have computational methods been applied to study HHPA?

A9: Yes, computational chemistry techniques, particularly molecular dynamics (MD) simulations, have been employed to investigate the properties of HHPA-cured epoxy resins. These simulations provide insights into the cross-linked network structure and its relationship with dielectric properties [].

Q10: How do structural modifications of HHPA affect its activity?

A10: Research comparing HHPA to its methylated derivative, methylhexahydrophthalic anhydride (MHHPA), has shed light on the impact of structural modifications. These studies suggest differences in reactivity, allergenic potential, and immunological responses [, , , , ].

Q11: How stable is HHPA under various conditions?

A11: HHPA's stability is influenced by factors like temperature and pH. Research has investigated the degradation of HHPA and its adducts under different conditions to understand its persistence and potential environmental impact [, , ].

Q12: What are the regulatory considerations for HHPA?

A12: Due to its allergenic potential, HHPA has been subject to increasing scrutiny from regulatory agencies. Research into exposure assessment, biomarker development, and safer handling practices has become increasingly important to ensure worker safety and minimize environmental impact [, , , , , ].

Q13: What are the known toxicological effects of HHPA?

A13: HHPA is a known respiratory and skin sensitizer [, , , ]. Exposure can lead to a range of symptoms, including rhinitis, conjunctivitis, asthma, and contact urticaria [, , , ]. Research has focused on understanding the mechanisms of these effects, developing biomarkers of exposure, and establishing safe exposure levels [, , , , , , ].

Q14: What analytical methods are used to study HHPA?

A14: Various analytical techniques are employed to characterize, quantify, and monitor HHPA in different matrices. These include GC-MS [, , , , , ], FTIR [, ], high-performance liquid chromatography (HPLC) [, ], enzyme-linked immunosorbent assay (ELISA) [, ], and radioallergosorbent test (RAST) [].

Q15: How does HHPA induce an immune response?

A15: As a hapten, HHPA binds to carrier proteins, forming adducts recognized as foreign by the immune system [, , ]. This recognition triggers a cascade of immune reactions, including the production of specific IgE and IgG antibodies [, , , ].

Q16: What are the potential alternatives to HHPA?

A16: Research is ongoing to identify and characterize alternatives to HHPA in epoxy resin systems [, ]. This includes exploring other anhydride hardeners with potentially lower allergenic profiles, as well as developing entirely new curing chemistries for epoxy resins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.